molecular formula C5H7N3S B13099676 6-Amino-1-methylpyrimidine-2(1H)-thione CAS No. 7451-78-7

6-Amino-1-methylpyrimidine-2(1H)-thione

Cat. No.: B13099676
CAS No.: 7451-78-7
M. Wt: 141.20 g/mol
InChI Key: MCRNXSFNUQWYOS-UHFFFAOYSA-N
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Description

6-Amino-1-methylpyrimidine-2(1H)-thione is a chemical compound known for its role as a nucleobase in RNA and DNA. It is characterized by its amino and methyl functional groups, contributing to its unique properties. This compound is commonly used in biochemical research and pharmaceutical applications, serving as a building block for the synthesis of nucleic acid analogs and antiviral drugs .

Preparation Methods

The synthesis of 6-Amino-1-methylpyrimidine-2(1H)-thione typically involves the addition of urea, methylurea, and/or methylthiourea to ethyl cyanoacetate in absolute ethanol containing sodium. The mixture is refluxed for 10-12 hours, allowed to cool to room temperature, and then acidified with acetic acid to pH 6. The resulting precipitate is washed with distilled water and dried . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

6-Amino-1-methylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-1-methylpyrimidine-2(1H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of nucleic acid analogs and other complex molecules.

    Biology: This compound plays a crucial role in the structure and function of genetic material, contributing to the stability and fidelity of DNA and RNA molecules.

    Medicine: It is used in the development of antiviral drugs and other therapeutic interventions targeting nucleic acid-based diseases.

    Industry: It is utilized in the production of various biochemical and pharmaceutical products.

Mechanism of Action

The mechanism of action of 6-Amino-1-methylpyrimidine-2(1H)-thione involves its incorporation into nucleic acids, where it interacts with other nucleobases to form stable hydrogen bonds. This interaction contributes to the stability and fidelity of DNA and RNA molecules. The molecular targets and pathways involved include the enzymes responsible for nucleic acid synthesis and repair .

Comparison with Similar Compounds

6-Amino-1-methylpyrimidine-2(1H)-thione can be compared with other similar compounds such as:

Properties

CAS No.

7451-78-7

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

6-amino-1-methylpyrimidine-2-thione

InChI

InChI=1S/C5H7N3S/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3

InChI Key

MCRNXSFNUQWYOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=NC1=S)N

Origin of Product

United States

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